1-(2,6-Dimercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto (thiol) groups attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimercaptophenyl)propan-1-one typically involves the introduction of mercapto groups to a phenyl ring followed by the attachment of a propanone group. One common method involves the reaction of 2,6-dichlorophenylpropanone with thiourea under basic conditions to introduce the mercapto groups. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and alkanes.
Substitution: Thioethers and thioesters.
Scientific Research Applications
1-(2,6-Dimercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of thiol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimercaptophenyl)propan-1-one involves its interaction with various molecular targets:
Thiol Groups: The thiol groups can scavenge free radicals, providing antioxidant effects.
Carbonyl Group: The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity.
Pathways: The compound can modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)propan-1-one: Lacks the thiol groups, making it less reactive in certain chemical reactions.
1-(2,6-Dichlorophenyl)propan-1-one: Contains chlorine atoms instead of thiol groups, leading to different reactivity and applications.
1-(2,6-Dimethoxyphenyl)propan-1-one: Contains methoxy groups, which influence its solubility and reactivity.
Uniqueness
1-(2,6-Dimercaptophenyl)propan-1-one is unique due to the presence of two thiol groups, which impart distinct chemical properties and potential applications in various fields. Its ability to undergo oxidation and reduction reactions, as well as its potential biological activities, make it a compound of significant interest.
Properties
Molecular Formula |
C9H10OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-[2,6-bis(sulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C9H10OS2/c1-2-6(10)9-7(11)4-3-5-8(9)12/h3-5,11-12H,2H2,1H3 |
InChI Key |
AFQDTTGMOUBHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.